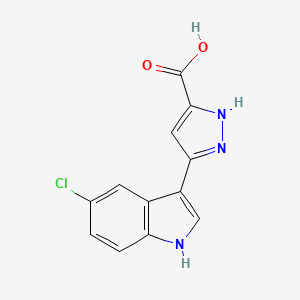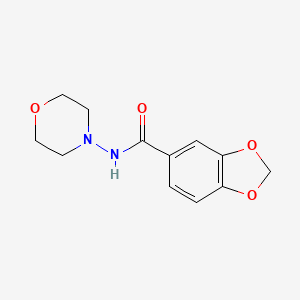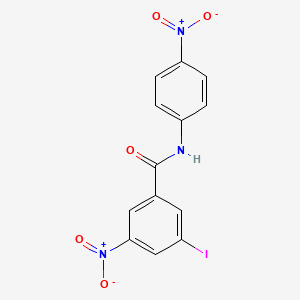![molecular formula C12H17N5O3S B12481470 2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-propylacetamide](/img/structure/B12481470.png)
2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE is a complex organic compound with a purine base structure It is characterized by the presence of a sulfur atom linking the purine moiety to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules. Common reagents include formamide and acetic anhydride.
Introduction of the Sulfur Linkage: The sulfur atom is introduced using thiolating agents such as thiourea or thioglycolic acid under controlled conditions.
Acetamide Group Addition: The final step involves the addition of the acetamide group, which can be achieved using acetic anhydride and a suitable amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Alkylated products with modified acetamide groups.
Scientific Research Applications
2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-9H-PURIN-9-YL)-N-(4-HYDROXYPHENYL)ACETAMIDE
- 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N’-[(E)-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 3-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-9H-PURIN-9-YL)PROPANOIC ACID
Uniqueness
2-[(1,3-DIMETHYL-2,6-DIOXO-9H-PURIN-8-YL)SULFANYL]-N-PROPYLACETAMIDE is unique due to its specific sulfur linkage and acetamide group, which confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C12H17N5O3S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C12H17N5O3S/c1-4-5-13-7(18)6-21-11-14-8-9(15-11)16(2)12(20)17(3)10(8)19/h4-6H2,1-3H3,(H,13,18)(H,14,15) |
InChI Key |
HJVRPKWYMXXZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-](/img/structure/B12481388.png)
![N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12481391.png)
![7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12481399.png)
![3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol](/img/structure/B12481410.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B12481414.png)
![N-cyclopentyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12481422.png)


![4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12481438.png)
![4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12481443.png)

![2-[(2-methylquinazolin-4-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B12481463.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}octan-1-amine](/img/structure/B12481466.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B12481484.png)
